Enhanced Lipophilicity (XLogP3) Relative to Non-Fluorinated and Mono-Fluorinated Analogs
4-Bromo-3-(trifluoromethyl)phenylacetonitrile exhibits a higher computed lipophilicity (XLogP3 = 3.2) compared to its non-brominated analog 3-(trifluoromethyl)phenylacetonitrile (XLogP3 = 2.78) and its non-fluorinated analog 4-bromophenylacetonitrile (LogP = 2.22–2.52) . This increased lipophilicity correlates with improved membrane permeability and potential for enhanced oral bioavailability in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3 or LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-(Trifluoromethyl)phenylacetonitrile (XLogP3 = 2.78); 4-Bromophenylacetonitrile (LogP = 2.22–2.52) |
| Quantified Difference | ΔXLogP3 = +0.42 vs. 3-(trifluoromethyl) analog; ΔLogP ≈ +0.68–0.98 vs. 4-bromo analog |
| Conditions | Computed properties (XLogP3 algorithm, PubChem/ChemSpider derived) |
Why This Matters
Higher lipophilicity within the typical drug-like range (LogP 1–5) can improve passive membrane permeability and oral absorption, making this compound a more attractive starting point for orally bioavailable drug candidates.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
